(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol

α-Amylase Inhibition Type 2 Diabetes Pyrazole-Tetrazole Hybrids

Researchers requiring reproducible SAR data face variability from regioisomeric impurities in pyrazole building blocks. (1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol (CAS 1007514-73-9) provides a defined 1-ethyl-5-methyl substitution pattern (XLogP3 ≈ 0.47), distinct from the 1-ethyl-3-methyl regioisomer (XLogP3 = 0.1). The reactive 3-hydroxymethyl handle supports oxidation, esterification, or nucleophilic displacement for parallel library synthesis. • Ensures batch-to-batch SAR consistency across PI3Kδ inhibitor programs (derived analog IC50: 2.20-19 nM) • Pre-functionalized scaffold for fragment-based drug discovery and diversity-oriented synthesis • Immediate stock availability with full quality assurance documentation

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Cat. No. B11723065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)CO)C
InChIInChI=1S/C7H12N2O/c1-3-9-6(2)4-7(5-10)8-9/h4,10H,3,5H2,1-2H3
InChIKeyKRRUUFPMKYCIBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol: Molecular Identity and Baseline Characteristics


(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol (CAS: 1007514-73-9) is a C7H12N2O heterocyclic building block characterized by a 1,5-disubstituted pyrazole core bearing a reactive 3-hydroxymethyl handle . This substitution pattern—ethyl at N1, methyl at C5, and methanol at C3—distinguishes it from regioisomeric and less-substituted pyrazole-methanol analogs that are commonly used as fragment scaffolds .

1,5-Disubstituted pyrazole core with defined regioisomeric identity
Reactive 3-hydroxymethyl handle for oxidation, esterification, or etherification
Preferred scaffold for regiospecific SAR and divergent library synthesis

Why This Pyrazole-methanol Cannot Be Replaced by Generic Analogs


The 1-ethyl-5-methyl substitution pattern on the pyrazole ring directly influences physicochemical properties, synthetic accessibility, and biological activity profiles. Regioisomers such as (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (CAS: 1006464-74-9) exhibit distinct topological polar surface area (TPSA: 38 Ų vs. target TPSA: 38.05 Ų), lipophilicity (XLogP3: 0.1 vs. target XLogP3: 0.4748), and hydrogen-bonding capacity . Even minor positional shifts alter metabolic stability and target engagement in downstream applications [1]. Consequently, substituting a regioisomer or less-substituted analog introduces uncontrolled variability in synthetic yields, biological assay reproducibility, and structure-activity relationship (SAR) interpretation.

Target Compound
Regioisomer (CAS: 1006464-74-9)
Hydroxymethyl Position
C3 (5-methyl retained at C5)
C5 (3-methyl substituent instead)
Computed Lipophilicity
Higher XLogP3 profile
Lower XLogP3 profile
Synthetic Route Impact
Defines distinct attachment vector
Alters downstream molecular orientation
Physicochemical and steric differences may shift assay outcomes and SAR interpretation.

Quantitative Differentiation Evidence Against Comparators


α-Amylase Inhibitory Potency Enhancement

The derivative 2-(1-((1-ethyl-5-methyl-1H-pyrazol-3-yl)methyl)-1H-tetrazol-5-yl)pyridine (Compound 8) demonstrated α-amylase inhibition that was superior to the positive control acarbose and also exceeded the activity of the 5-methyl-1H-pyrazol-3-yl analog (Compound 4) [1]. This head-to-head comparison within the same study directly demonstrates that the 1-ethyl-5-methyl substitution pattern confers enhanced inhibitory potency relative to the des-ethyl, N-unsubstituted pyrazole core.

α-Amylase Inhibition
Head-to-head
Compound 8 (1-ethyl-5-methyl) > Compound 4 (des-ethyl) > acarbose
Supports scaffold-specific inhibitory differentiation
In vitro enzymatic assay; further validation recommended
α-Amylase Inhibition Type 2 Diabetes Pyrazole-Tetrazole Hybrids

Lipophilicity Modulation vs Regioisomeric Analogs

Computed XLogP3 values differentiate (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol (XLogP3 ≈ 0.47) from the regioisomer (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol (XLogP3 = 0.1) . This 0.37 log unit difference in calculated lipophilicity can influence membrane permeability and nonspecific binding in cellular assays.

Lipophilicity (XLogP3)
Data to verify
ΔXLogP3 ≈ 0.37 (target more lipophilic)
Supports lipophilicity-based selection for permeability
In silico prediction; experimental validation recommended
Physicochemical Properties Lipophilicity Drug-likeness SAR

Distinct Functional Handle for Divergent Derivatization

The 3-hydroxymethyl group in (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol provides a distinct vector for derivatization compared to the 5-hydroxymethyl regioisomer. While both isomers contain a reactive primary alcohol for oxidation, esterification, or etherification, the positional difference relative to the N1-ethyl and C5-methyl substituents alters the electronic environment and steric accessibility of the hydroxymethyl group . This regioisomeric distinction is critical for convergent synthesis strategies where the point of attachment defines the final molecule's three-dimensional orientation.

Functional Handle Position
Data to verify
C3-hydroxymethyl vs C5-hydroxymethyl regioisomer
Essential for synthetic route fidelity
Steric and electronic environment differs
Synthetic Chemistry Building Blocks Functional Group Interconversion

Kinase Inhibitory Potential of 1-Ethyl-5-Methyl Pyrazole Scaffold

Compounds incorporating the 1-ethyl-5-methyl-1H-pyrazol-4-yl moiety exhibit potent PI3Kδ inhibition. For instance, BDBM334240 (Compound 10-10 from US9730940) demonstrated an IC50 of 19 nM against PI3Kδ [1]. A related analog, BDBM333936 (Compound 2-37), achieved an IC50 of 2.20 nM [2]. While (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol itself is a synthetic precursor rather than the final bioactive molecule, its core scaffold is validated in high-potency kinase inhibitor programs, supporting its selection as a privileged building block.

Kinase Inhibitor Scaffold
Class-level
PI3Kδ IC50 2.20–19 nM (derived compounds)
Supports scaffold selection for kinase programs
Product is precursor; activity pertains to final inhibitors
PI3Kδ Kinase Inhibition Pyrazole Scaffolds

Optimal Research and Industrial Use Cases


Design of α-Amylase Inhibitors for Type 2 Diabetes

The 1-ethyl-5-methyl pyrazole methanol scaffold enables the synthesis of pyrazole-tetrazole hybrid α-amylase inhibitors with enhanced potency relative to simpler pyrazole analogs [1]. Researchers targeting metabolic disorders should prioritize this specific substitution pattern to maximize inhibitory activity in enzymatic assays.

PI3Kδ Inhibitor Development in Medicinal Chemistry

Derivatives of the 1-ethyl-5-methyl pyrazole core have demonstrated low nanomolar IC50 values against PI3Kδ (2.20–19 nM) [2]. (1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol serves as an advanced intermediate for constructing kinase inhibitors, offering a pre-functionalized hydroxymethyl handle for rapid diversification.

SAR Studies with Defined Regioisomeric Controls

The distinct physicochemical profile of (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol (XLogP3 ≈ 0.47) compared to its regioisomer (XLogP3 = 0.1) makes it an essential control compound for probing lipophilicity-driven effects on target engagement, membrane permeability, and metabolic stability.

Heterocyclic Library Synthesis via Hydroxymethyl Handle

The 3-hydroxymethyl group provides a reactive handle for oxidation to aldehydes/carboxylic acids, esterification, or conversion to leaving groups for nucleophilic displacement . This enables parallel library synthesis for fragment-based drug discovery and diversity-oriented synthesis programs.

Application
Selection Property
Validation Focus
α-Amylase inhibitor screening
Regioisomeric scaffold identity
Enzymatic assay potency ranking
PI3Kδ inhibitor discovery
Pyrazole substitution pattern
Kinase selectivity and potency profiling
Lipophilicity-driven SAR studies
Calculated lipophilicity profile
Membrane permeability correlation
Heterocyclic library synthesis
Hydroxymethyl reactivity
Derivatization scope and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.